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Compound of Interest

Compound Name: Org 25935

Cat. No.: B1677470 Get Quote

Technical Support Center: Org 25935
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working with Org
25935. The information is presented in a question-and-answer format to directly address

specific issues that may be encountered during experimentation, with a focus on its narrow

therapeutic range and dose optimization.

Troubleshooting Guides and FAQs
Q1: We are observing significant central nervous system (CNS) depressive effects in our

animal models at doses intended to be therapeutic. How can we mitigate this?

A1: This is a known challenge with Org 25935, as it has a narrow therapeutic window.[1] CNS-

depressive effects, such as sedation, have been observed, particularly in certain animal strains

like Alko-Alcohol (AA) rats.[1]

Troubleshooting Steps:

Dose Titration: Initiate experiments with a lower dose and gradually titrate upwards. A dose

of 3 mg/kg (i.p.) in Wistar rats was found to have minimal effect on ethanol consumption,

while 6 mg/kg showed a significant reduction.[1][2] Doses of 1.5 mg/kg, 3 mg/kg, and 6

mg/kg have been explored in rats.[3]
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Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct PK/PD studies

to correlate plasma and brain concentrations of Org 25935 with both the desired therapeutic

effect and the observed side effects. This can help in designing a dosing regimen that

maintains the compound within its therapeutic window.

Animal Strain Consideration: Be aware that the neurobehavioral effects of Org 25935 can

differ between strains.[1] If using a strain known to be sensitive, consider using a more

robust strain or adjusting the dose accordingly.

Behavioral Monitoring: Implement a detailed behavioral monitoring protocol to systematically

score CNS-depressive effects. This will allow for a more quantitative assessment of the side-

effect profile at different doses.

Q2: What are the reported side effects of Org 25935 in human clinical trials, and how were they

managed?

A2: In human clinical trials for alcohol dependence and schizophrenia, Org 25935 was

generally well-tolerated, but some side effects were reported. The most common side effects

included fatigue, dizziness, and transient visual events.[4][5][6] In a study on healthy

volunteers, a single 12 mg dose caused significantly more dizziness and drowsiness compared

to placebo.[7]

Management in Clinical Trials:

Dose Flexibility: Clinical trials for schizophrenia utilized a flexible-dose design (e.g., 4-8 mg

and 12-16 mg twice daily), allowing for dose adjustments based on tolerability.[5][8][9]

Monitoring: Close monitoring of adverse events was a standard part of the clinical trial

protocols.

Q3: We are not observing the expected reduction in alcohol consumption in our rat model.

What could be the issue?

A3: Several factors could contribute to a lack of efficacy in animal models of alcohol

consumption.

Troubleshooting Steps:
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Dose and Administration Route: Ensure the dose is within the effective range. Studies in

Wistar rats have shown that a higher dose (6 mg/kg, i.p.) was effective in reducing alcohol

intake, whereas a lower dose (3 mg/kg, i.p.) was not.[1][2] The timing of administration is

also crucial; in some studies, Org 25935 was administered intraperitoneally approximately

40 minutes before access to ethanol.[3][10]

Duration of Treatment: The effect of Org 25935 on ethanol intake may not be immediate.

One study reported that the effect became evident after about 5 days of treatment and was

sustained for up to 40 days.[3]

Animal Model and Preference: The baseline alcohol preference of the animals can influence

the outcome. The effects have been demonstrated in rats with both high and low ethanol

preference.[10]

Drug Stability and Formulation: Confirm the stability of your Org 25935 solution. It has been

dissolved in 0.9% NaCl for intraperitoneal injection.[2]

Quantitative Data Summary
The following tables summarize the available quantitative data for Org 25935 from preclinical

and clinical studies.

Table 1: Preclinical Dosing and Effects of Org 25935 in Rats
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Dose (mg/kg,
i.p.)

Animal Strain
Observed
Effect on
Ethanol Intake

Other
Observed
Effects

Reference

1.5 Wistar

Reduced efficacy

compared to

higher doses

- [3]

3 Wistar
No significant

effect

Raises

extracellular

glycine levels by

~25%

[1][2]

6 Wistar

Significant

reduction in

intake and

preference

Raises

extracellular

glycine levels by

~80%

[1][2][3]

10 Not Specified Not Specified

Raises

extracellular

glycine levels by

~130%

[2]

Not Specified
Alko-Alcohol

(AA)

Reduced ethanol

and water intake

Strong CNS-

depressive

effects

[1]

Table 2: Human Clinical Trial Dosing of Org 25935
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Indication Dose
Dosing
Regimen

Key Findings Reference

Alcohol

Dependence
12 mg Twice a day

No significant

benefit over

placebo in

preventing

relapse.

[4][6]

Schizophrenia

(Negative

Symptoms)

4-8 mg
Twice a day

(flexible dose)

No significant

difference from

placebo in

reducing

negative

symptoms.

[5][8][9]

Schizophrenia

(Negative

Symptoms)

12-16 mg
Twice a day

(flexible dose)

No significant

difference from

placebo in

reducing

negative

symptoms.

[5][8][9]

Cognitive

Performance

(Healthy

Volunteers)

12 mg Single dose

No improvement

in learning or

memory.

[7]

Experimental Protocols
1. Protocol for Assessing Ethanol Consumption in Rats (Two-Bottle Free-Choice Paradigm)

This protocol is based on methodologies described in studies investigating the effect of Org
25935 on alcohol intake.[1][3][10]

Objective: To evaluate the effect of Org 25935 on voluntary ethanol consumption.

Materials:
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Male Wistar rats

Org 25935

0.9% NaCl (vehicle)

Standard rat chow and water

Drinking bottles (two per cage)

Ethanol (e.g., 6% v/v solution)

Procedure:

Acclimation and Baseline:

House rats individually.

Provide rats with continuous access to two bottles, one containing water and the other an

ethanol solution (e.g., 6% v/v).

Measure fluid consumption daily for a baseline period (e.g., 1-2 weeks) to determine

ethanol preference.

Limited Access Paradigm:

Switch to a limited access schedule where fluids are available for a specific period each

day (e.g., 2.5 hours).[2]

Continue to measure daily ethanol and water intake to establish a stable baseline under

limited access conditions.

Drug Administration:

Randomly assign rats to receive either Org 25935 or vehicle.

Dissolve Org 25935 in 0.9% NaCl.
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Administer the assigned treatment (e.g., 6 mg/kg Org 25935 or vehicle) via intraperitoneal

(i.p.) injection approximately 40 minutes before the start of the limited access drinking

session.[3][10]

Data Collection:

Measure the volume of ethanol and water consumed during the access period.

Calculate ethanol preference as (volume of ethanol consumed / total volume of fluid

consumed) x 100.

Monitor animals for any adverse behavioral effects.

Data Analysis:

Compare ethanol intake and preference between the Org 25935-treated group and the

vehicle-treated group using appropriate statistical methods (e.g., t-test or ANOVA).

2. Protocol for In Vivo Microdialysis to Measure Extracellular Glycine

This protocol is a generalized representation based on the use of microdialysis in studies of

Org 25935.[2][11]

Objective: To measure the effect of Org 25935 on extracellular glycine levels in a specific brain

region (e.g., nucleus accumbens or striatum).

Materials:

Anesthetized or freely moving rats with a surgically implanted guide cannula.

Microdialysis probes

Perfusion pump

Artificial cerebrospinal fluid (aCSF)

Fraction collector

HPLC system for glycine analysis
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Org 25935 and vehicle

Procedure:

Surgical Implantation:

Surgically implant a guide cannula targeting the brain region of interest under anesthesia.

Allow for a post-operative recovery period.

Microdialysis Probe Insertion:

On the day of the experiment, insert the microdialysis probe through the guide cannula.

Probe Perfusion and Baseline Collection:

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction

collector.

Collect several baseline samples to ensure a stable glycine level.

Drug Administration:

Administer Org 25935 or vehicle (e.g., i.p. injection).

Post-Dosing Sample Collection:

Continue collecting dialysate samples for a predetermined period post-administration to

monitor changes in extracellular glycine levels.

Sample Analysis:

Analyze the glycine concentration in the dialysate samples using HPLC.

Data Analysis:
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Express the post-dosing glycine levels as a percentage of the baseline levels for each

animal.

Compare the changes in glycine levels between the Org 25935 and vehicle groups.
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Caption: Mechanism of action of Org 25935.
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Caption: Workflow for preclinical evaluation of Org 25935.
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Caption: Logical flow for dose optimization of Org 25935.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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